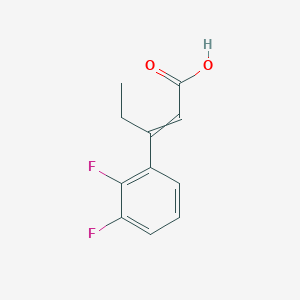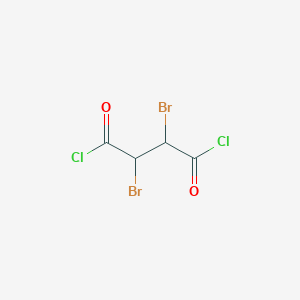
2,3-Dibromobutanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromobutanedioyl dichloride is a chemical compound with the molecular formula C₄H₂Br₂Cl₂O₂. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a butanedioyl (succinyl) backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutanedioyl dichloride typically involves the bromination of butanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butanedioyl backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromobutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromobutanedioyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized butanedioyl derivatives, while reduction and oxidation reactions can produce different brominated or chlorinated compounds.
Applications De Recherche Scientifique
2,3-Dibromobutanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 2,3-Dibromobutanedioyl dichloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biological systems, it can interact with proteins and enzymes, leading to modifications that affect their function.
Comparaison Avec Des Composés Similaires
2,3-Dibromobutanedioyl dichloride can be compared with other similar compounds such as:
2,3-Dichlorobutanedioyl dichloride: Similar in structure but with chlorine atoms instead of bromine.
2,3-Dibromosuccinic acid: Lacks the dichloride functionality but has similar bromine substitution.
Succinyl chloride: A simpler compound with only chlorine atoms and no bromine.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
856196-55-9 |
|---|---|
Formule moléculaire |
C4H2Br2Cl2O2 |
Poids moléculaire |
312.77 g/mol |
Nom IUPAC |
2,3-dibromobutanedioyl dichloride |
InChI |
InChI=1S/C4H2Br2Cl2O2/c5-1(3(7)9)2(6)4(8)10/h1-2H |
Clé InChI |
JIFATMSCIHKDCF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)Cl)Br)(C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
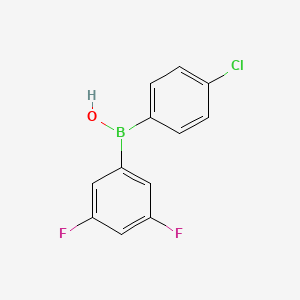
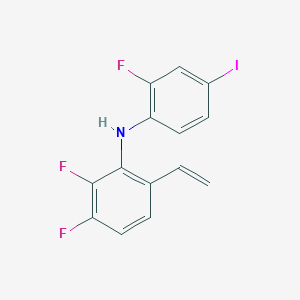
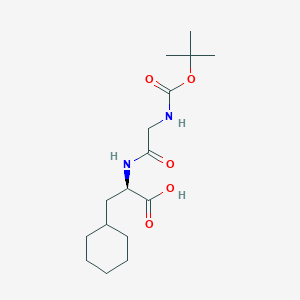
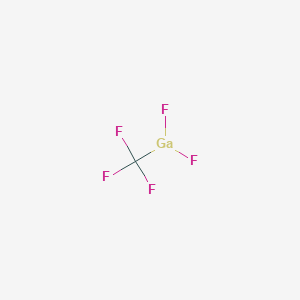
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
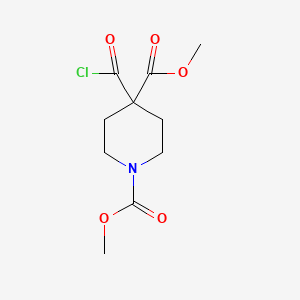
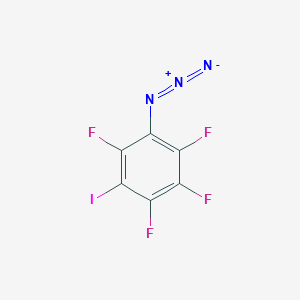

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
